2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-bromo-2-methylphenyl)acetamide

Lipophilicity Drug-likeness Physicochemical profiling

Critical positional isomer: 4-bromo-2-methyl substitution restricts acetamide linker conformation, enhancing selectivity for targets like CDK5. The brominated aromatic ring and benzenesulfonamido-thiazole core deliver a computed logP of 4.645, optimal for Gram-negative membrane penetration. Not interchangeable with 3-methyl or other regioisomers. For non-human, non-therapeutic research use only.

Molecular Formula C18H16BrN3O3S2
Molecular Weight 466.37
CAS No. 922055-15-0
Cat. No. B2629373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-bromo-2-methylphenyl)acetamide
CAS922055-15-0
Molecular FormulaC18H16BrN3O3S2
Molecular Weight466.37
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Br)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C18H16BrN3O3S2/c1-12-9-13(19)7-8-16(12)21-17(23)10-14-11-26-18(20-14)22-27(24,25)15-5-3-2-4-6-15/h2-9,11H,10H2,1H3,(H,20,22)(H,21,23)
InChIKeyXWHGCUJSTSSURD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-bromo-2-methylphenyl)acetamide (CAS 922055-15-0): Chemical Identity, Structural Class, and Procurement Context


2-(2-Benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-bromo-2-methylphenyl)acetamide (CAS 922055-15-0) is a synthetic small molecule belonging to the benzenesulfonamido-thiazole acetamide class, characterized by a thiazole core, a benzenesulfonamide group, and a 4-bromo-2-methylphenyl acetamide substituent [1]. Its molecular formula is C₁₈H₁₆BrN₃O₃S₂ with a molecular weight of 466.37 g/mol [2]. The compound is structurally related to a chemotype explored as pan-selective inhibitors of cytidine 5′-triphosphate synthetase (CTPS1/2) and as scaffolds in anticancer and antimicrobial research [3][4]. This compound is supplied as a research-grade chemical (typical purity ≥95%) for non-human, non-therapeutic use .

Why Generic Substitution Fails for 2-(2-Benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-bromo-2-methylphenyl)acetamide: Structural Determinants of Differential Activity


Compounds within the benzenesulfonamido-thiazole acetamide class cannot be treated as interchangeable procurement items because the N-aryl acetamide substituent is a primary driver of target binding, physicochemical properties, and biological selectivity [1]. The 4-bromo-2-methylphenyl group in CAS 922055-15-0 introduces a unique combination of steric bulk (ortho-methyl), hydrophobicity (para-bromo), and hydrogen-bonding capacity that directly modulates logP (computed logP = 4.645) and topological polar surface area (tPSA = 90 Ų) compared to analogs bearing, for example, a 3-fluorophenyl (CAS 922054-85-1) or cyclohexylmethyl (CAS 376638-44-7) substituent [2]. In the closely related CTPS inhibitor chemotype, even minor modifications to the acetamide N-substituent resulted in dramatic shifts in enzymatic IC₅₀ values and oral bioavailability, demonstrating that SAR within this scaffold is steep and non-linear [3]. Consequently, substituting CAS 922055-15-0 with a structurally similar but functionally unvalidated analog without matched biological data risks introducing uncontrolled variables into assay systems.

Quantitative Differentiation Evidence: 2-(2-Benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-bromo-2-methylphenyl)acetamide vs. Structural Analogs


Computed Lipophilicity (logP) vs. Closest N-Aryl Acetamide Analogs

The computed logP of CAS 922055-15-0 is 4.645, reflecting the contribution of the 4-bromo-2-methylphenyl substituent [1]. By comparison, the core scaffold acid precursor, 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)acetic acid (CAS 62557-09-9), has a reported logP of 2.7248 . The difference of approximately 1.92 logP units indicates that the 4-bromo-2-methylphenyl acetamide extension substantially increases hydrophobicity, which is expected to influence membrane permeability, plasma protein binding, and non-specific binding in biochemical assays. Among the analog series sharing the same core, those with halogenated aromatic N-substituents consistently exhibit higher computed logP values than their alkyl-substituted counterparts [2].

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (tPSA) and Hydrogen-Bonding Capacity vs. Core Scaffold

The computed tPSA of CAS 922055-15-0 is 90 Ų, with 2 hydrogen-bond donors and 5 hydrogen-bond acceptors [1]. This value falls within a range consistent with moderate cell membrane permeability according to Veber's rules (tPSA < 140 Ų) but is significantly elevated compared to simpler thiazole scaffolds lacking the sulfonamide moiety [2]. The benzenesulfonamido-thiazole core contributes a baseline tPSA of approximately 125–133 Ų (as observed for the acetic acid precursor, CAS 62557-09-9, with PSA = 132.98 Ų) ; the N-(4-bromo-2-methylphenyl)acetamide extension modulates this downward to 90 Ų by adding lipophilic surface area while maintaining H-bond donor/acceptor counts.

Polar surface area Membrane permeability Drug design

Positional Isomer Differentiation: 4-Bromo-2-methylphenyl vs. 4-Bromo-3-methylphenyl Substituent Effects on Predicted Biological Target Profiles

The 4-bromo-2-methylphenyl group in CAS 922055-15-0 (ortho-methyl, para-bromo) distinguishes it from the positional isomer 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-bromo-3-methylphenyl)acetamide (CAS 869774-94-7, meta-methyl, para-bromo) . SEA (Similarity Ensemble Approach) predictions based on ChEMBL20 for CAS 922055-15-0 indicate potential interaction with cyclin-dependent-like kinase 5 (CDK5, P-value 16) and fructose-1,6-bisphosphatase 1 (FBP1, P-value 29) [1]. These predicted target profiles are exquisitely sensitive to the substitution pattern on the N-phenyl ring; the ortho-methyl group in CAS 922055-15-0 restricts conformational freedom of the acetamide linkage, which may differentially orient the bromophenyl ring within hydrophobic enzyme pockets compared to the meta-methyl isomer [2].

Positional isomerism Target prediction Kinase selectivity

Metabolic Stability Implications of the 4-Bromo Substituent vs. Non-Halogenated Analogs: Class-Level Evidence from the CTPS Inhibitor Chemotype

In the structurally related 2-(alkylsulfonamido)thiazol-4-yl)acetamide CTPS inhibitor series reported by Novak et al. (2022), the lead optimization campaign demonstrated that halogen substitution on the aromatic N-substituent was critical for achieving both target potency and metabolic stability [1]. The para-bromo substituent present in CAS 922055-15-0 is a well-precedented metabolic blocking group that can reduce oxidative metabolism at the para position of the phenyl ring by cytochrome P450 enzymes, potentially extending compound half-life in cellular and in vivo models compared to unsubstituted phenyl analogs [2]. The ortho-methyl group further contributes steric protection of the acetamide NH from metabolic N-dealkylation. Although direct metabolic stability data (e.g., microsomal t₁/₂) for CAS 922055-15-0 are not publicly available, the SAR established within the broader chemotype strongly suggests that the 4-bromo-2-methyl substitution pattern confers a metabolic stability advantage over non-halogenated or para-unsubstituted analogs [3].

Metabolic stability CYP450 metabolism Halogen blocking

Optimal Research and Industrial Application Scenarios for 2-(2-Benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-bromo-2-methylphenyl)acetamide (CAS 922055-15-0)


Chemical Probe Development for CTPS1/2-Mediated Pyrimidine Biosynthesis Studies

Given the structural homology between CAS 922055-15-0 and the first-in-class CTPS inhibitor chemotype 2-(alkylsulfonamido)thiazol-4-yl)acetamides reported by Novak et al. [1], this compound serves as a suitable scaffold for developing chemical probes targeting de novo pyrimidine biosynthesis. The 4-bromo-2-methylphenyl substituent introduces a distinct steric and electronic profile that may yield differential CTPS1 vs. CTPS2 selectivity profiles compared to the published lead series. Researchers investigating aberrant immune cell proliferation or seeking to validate CTPS as a therapeutic target in oncology or autoimmune disease should consider this compound as a starting point for SAR expansion.

Kinase Selectivity Profiling and CDK5 Interaction Studies

SEA target predictions for CAS 922055-15-0 indicate potential interaction with CDK5 [2]. The ortho-methyl substituent on the N-phenyl ring restricts the conformational space of the acetamide linker, which may enhance binding selectivity for kinases with sterically constrained ATP-binding pockets. This compound is recommended for inclusion in kinase selectivity panels where the goal is to identify novel CDK5-biased chemotypes or to differentiate CDK5 from closely related CDK family members. Procurement of this specific positional isomer (4-bromo-2-methyl) rather than the 4-bromo-3-methyl isomer is critical, as the methylation position directly influences the dihedral angle of the acetamide-phenyl bond and thus target engagement geometry.

Antimicrobial Susceptibility Testing Against Multidrug-Resistant Strains

The benzenesulfonamido-thiazole class has demonstrated antimicrobial activity against multidrug-resistant (MDR) bacterial and fungal strains, as evidenced by Hussein et al. (2020), who reported that structurally related N⁴-substituted sulfonamide-thiazole hybrids exhibited significant activity against MDR clinical isolates [3]. CAS 922055-15-0, with its brominated aromatic substituent, may offer enhanced membrane penetration in Gram-negative bacteria due to its elevated logP (4.645) [4]. This compound is appropriate for inclusion in antimicrobial screening cascades where lipophilic sulfonamide derivatives are being evaluated for activity against MDR Gram-negative pathogens expressing efflux pumps.

Fructose-1,6-Bisphosphatase (FBPase) Inhibitor Screening for Metabolic Disease Programs

SEA predictions also implicate FBP1 as a potential target for CAS 922055-15-0 [2], and the sulfonylureido thiazole chemotype has an established track record as FBPase inhibitors for type-2 diabetes [5]. The 4-bromo-2-methylphenyl acetamide architecture may engage the AMP allosteric site of FBPase differently than previously characterized sulfonylureido thiazoles. Research groups engaged in metabolic disease drug discovery should evaluate this compound in FBPase enzymatic assays (IC₅₀ determination) alongside known FBPase inhibitors to establish its potency and selectivity window relative to gluconeogenic pathway targets.

Quote Request

Request a Quote for 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-bromo-2-methylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.